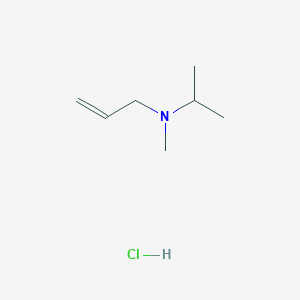
Pentanedinitrile, 2,4-dichloro-2,4-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentanedinitrile, 2,4-dichloro-2,4-dimethyl-: is a chemical compound with the molecular formula C7H8Cl2N2 It is known for its unique structure, which includes two chlorine atoms and two methyl groups attached to a pentanedinitrile backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pentanedinitrile, 2,4-dichloro-2,4-dimethyl- typically involves the chlorination of 2,4-dimethylpentanedinitrile. The reaction is carried out under controlled conditions to ensure the selective introduction of chlorine atoms at the desired positions. Common reagents used in this process include chlorine gas and a suitable solvent such as dichloromethane. The reaction is usually conducted at low temperatures to prevent over-chlorination and to achieve high yields.
Industrial Production Methods: In an industrial setting, the production of Pentanedinitrile, 2,4-dichloro-2,4-dimethyl- may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher efficiency and scalability. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: Pentanedinitrile, 2,4-dichloro-2,4-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the chlorine atoms. These reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines. Substitution reactions can lead to a variety of functionalized derivatives.
Applications De Recherche Scientifique
Pentanedinitrile, 2,4-dichloro-2,4-dimethyl- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biochemical pathways.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds. Its derivatives may exhibit biological activity that could be harnessed for therapeutic purposes.
Industry: Pentanedinitrile, 2,4-dichloro-2,4-dimethyl- is used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of Pentanedinitrile, 2,4-dichloro-2,4-dimethyl- involves its interaction with molecular targets through its reactive functional groups. The chlorine atoms and nitrile groups can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing ones. The specific pathways and molecular targets depend on the context in which the compound is used, such as in chemical synthesis or biological studies.
Comparaison Avec Des Composés Similaires
Pentanedinitrile, 2,4-dimethyl-: This compound lacks the chlorine atoms present in Pentanedinitrile, 2,4-dichloro-2,4-dimethyl-, which affects its reactivity and applications.
2,6-Dichloro-N,N-dimethylpyridin-4-amine: This compound contains similar chlorine and methyl groups but has a different core structure, leading to different chemical properties and uses.
2-Pentenenitrile, 4,4-dimethyl-: This compound has a similar nitrile backbone but differs in the position and number of substituents.
Uniqueness: Pentanedinitrile, 2,4-dichloro-2,4-dimethyl- is unique due to the presence of both chlorine and methyl groups on the pentanedinitrile backbone. This combination of substituents imparts distinct reactivity and properties, making it valuable for specific applications in synthesis and research.
Propriétés
Numéro CAS |
142785-35-1 |
|---|---|
Formule moléculaire |
C7H8Cl2N2 |
Poids moléculaire |
191.05 g/mol |
Nom IUPAC |
2,4-dichloro-2,4-dimethylpentanedinitrile |
InChI |
InChI=1S/C7H8Cl2N2/c1-6(8,4-10)3-7(2,9)5-11/h3H2,1-2H3 |
Clé InChI |
PIZLMCBVGFBAOC-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(C)(C#N)Cl)(C#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(3,4-Dimethoxyphenyl)-3-phenyl-3H-naphtho[2,1-b]pyran](/img/structure/B12557226.png)
![2-Phenyl-5-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]-1,3,4-oxadiazole](/img/structure/B12557228.png)



![2-[(3,3-Diethyl-2-oxo-2lambda~5~-triaz-1-en-1-yl)oxy]propan-1-ol](/img/structure/B12557250.png)

![4-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylbut-2-enal](/img/structure/B12557258.png)

![Pyrido[2,1-a]isoindole-2-carboxylic acid, 6-cyano-, methyl ester](/img/structure/B12557270.png)



